molecular formula C18H15ClN4O3S B11280598 2-((3-chloro-4-methylphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-((3-chloro-4-methylphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11280598
M. Wt: 402.9 g/mol
InChI Key: OBJAYRIQMHOXIO-UHFFFAOYSA-N
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Description

2-((3-chloro-4-methylphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring fused with a quinazolinone moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chloro-4-methylphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide or thiocyanates under controlled conditions.

    Quinazolinone Formation: The quinazolinone moiety is formed by cyclization reactions involving anthranilic acid derivatives and suitable reagents.

    Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((3-chloro-4-methylphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising antimicrobial, anticancer, and anti-inflammatory activities. It has been investigated as a potential therapeutic agent for treating bacterial infections, cancer, and inflammatory diseases.

    Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical studies and drug discovery.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-chloro-4-methylphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and its derivatives share structural similarities and exhibit comparable biological activities.

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one also share structural features and have been studied for their pharmacological properties.

Uniqueness

The uniqueness of 2-((3-chloro-4-methylphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one lies in its combined structural features of thiadiazole and quinazolinone, which confer distinct chemical reactivity and biological activity. This dual functionality enhances its potential as a versatile compound in scientific research and drug development.

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

2-(3-chloro-4-methylanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H15ClN4O3S/c1-9-4-5-10(6-12(9)19)20-17-22-23-16(24)11-7-14(25-2)15(26-3)8-13(11)21-18(23)27-17/h4-8H,1-3H3,(H,20,22)

InChI Key

OBJAYRIQMHOXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC)Cl

Origin of Product

United States

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